molecular formula C9H7ClFN3 B2388967 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline CAS No. 1006960-83-3

4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline

Cat. No.: B2388967
CAS No.: 1006960-83-3
M. Wt: 211.62
InChI Key: NQXHOZBTINTZHY-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline is a substituted aniline derivative featuring a pyrazole ring at the para position of the aromatic amine. Its molecular formula is reported as C₁₁H₁₂ClFN₃ (mol. weight: 245.28) with a CAS registry number 1006466-28-9 . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving halogenated pyrazoles and fluorinated anilines. It is commercially available but listed as discontinued by suppliers like CymitQuimica , suggesting specialized applications in medicinal chemistry or materials science. The purity of synthesized batches is generally ≥95% .

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHOZBTINTZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated pyrazole is reacted with 3-fluoroaniline under conditions that facilitate nucleophilic aromatic substitution, such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas due to its biological activities :

  • Anti-inflammatory Properties : Research indicates that 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline may inhibit specific enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced inflammation in various conditions .
  • Anti-cancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human carcinoma epithelial cells, showing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. In vitro tests have shown effectiveness against Staphylococcus aureus and other pathogens, suggesting its utility in treating infections .

Material Science Applications

In material science, this compound serves as a scaffold for developing new materials with enhanced properties:

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific functionalities. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical properties.
  • Coatings and Adhesives : Due to its chemical properties, it can be explored as an additive in coatings and adhesives to enhance adhesion and durability under various environmental conditions.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Chlorination and fluorination reactions are performed to introduce the halogen substituents at specific positions on the aromatic ring.
  • Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.

Case Studies

Several studies have been conducted to evaluate the applications of this compound:

  • Anti-inflammatory Study : A study evaluated the compound's ability to inhibit COX enzymes, demonstrating significant anti-inflammatory activity comparable to established NSAIDs .
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations .
  • Antimicrobial Evaluation : The antimicrobial activity was assessed using standard protocols against multiple bacterial strains, showing broad-spectrum efficacy with minimum inhibitory concentrations (MIC) lower than those of control antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Aniline Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features Evidence ID
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₁₁H₁₂ClFN₃ 245.28 Cl (pyrazole), F (aniline) 1006466-28-9 High purity (95%), discontinued
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline HCl C₉H₈BrClFN₃ 292.54 Br (pyrazole), F (aniline), HCl salt 1432034-89-3 Enhanced solubility (salt form)
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 Methylpyrazole, methoxy linker 1006442-79-0 Flexible linker, 95% purity
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline C₁₂H₁₀FN₃O 255.23 Pyrazolopyridine, ether linkage 1115490-85-1 Extended π-system, 9 suppliers

Key Observations :

  • Halogen Effects : Replacement of chlorine with bromine (e.g., 4-bromo analog) increases molecular weight and may alter reactivity in cross-coupling reactions .
  • Salt Forms : Hydrochloride salts (e.g., 4-bromo analog) improve aqueous solubility, critical for pharmacological testing .

Fluorinated Aniline Derivatives with Heterocyclic Moieties

Table 2: Heterocyclic Variations
Compound Name Heterocycle Molecular Weight Key Functional Groups Synthesis Yield Evidence ID
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline Pyrrolopyrimidine 285.27 Nitro reduction step (85% yield) 85%
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline Quinoline 328.33 Dimethoxy groups, ether linkage 76%
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline Methoxyphenyl-pyrazole 407.87 Chloro, methoxy, phenyl groups Not reported

Key Observations :

  • Heterocycle Impact: Pyrrolopyrimidine and quinoline moieties (e.g., compounds in ) introduce planar aromatic systems, favoring π-π stacking interactions in target binding.
  • Synthetic Efficiency: The pyrrolopyrimidine derivative (Table 2, row 1) achieves 85% yield via nitro reduction, whereas quinoline-based analogs require milder conditions (76% yield) .

Simplified Fluorinated Aniline Analogs

Table 3: Basic Fluorinated Anilines
Compound Name Molecular Formula Molecular Weight Melting Point (°C) CAS Number Evidence ID
3-Fluoroaniline C₆H₆FN 111.11 Not reported 372-19-0
4-Fluoroaniline C₆H₆FN 111.11 -1.9 371-40-4

Key Observations :

  • Positional Isomerism : The fluorine position (meta vs. para) significantly affects physical properties; 4-fluoroaniline has a reported melting point (-1.9°C), while 3-fluoroaniline data are unavailable .
  • Complexity vs.

Biological Activity

4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group and a fluoroaniline moiety. This unique structure contributes to its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory properties : The compound has shown potential in modulating inflammatory pathways.
  • Anticancer effects : It acts on cancer cell lines, inhibiting proliferation and inducing apoptosis.
  • Antimicrobial activity : Demonstrated effectiveness against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms involve:

  • Non-covalent interactions : Such as hydrogen bonding and π-π stacking, which enhance binding affinity to target proteins.
  • Enzyme inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, affecting cellular processes like proliferation and apoptosis .

Research Findings

Several studies have characterized the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines, with IC50 values indicating potent activity. For example, it has been reported to inhibit cancer cell growth at concentrations as low as 10μM10\,\mu M in certain assays .
  • Anti-inflammatory Effects : The compound has been tested for its ability to modulate inflammatory cytokines. In animal models, it reduced levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
  • Antimicrobial Properties : In antimicrobial assays, this compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 230μg/mL230\,\mu g/mL to 460μg/mL460\,\mu g/mL, demonstrating its efficacy compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values as low as 10μM10\,\mu M
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialMIC range: 230460μg/mL230-460\,\mu g/mL
MechanismDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Cytokine ModulationReduces inflammatory cytokines
Receptor BindingHigh affinity for specific receptors

Case Studies

Case Study 1: Anticancer Activity

In a study involving human carcinoma cell lines (HEp-2), the compound was tested for cytotoxicity using the MTT assay. Results indicated significant cell death at concentrations above 10μM10\,\mu M, with a clear dose-response relationship observed .

Case Study 2: Anti-inflammatory Effects

A murine model of inflammation was utilized to assess the anti-inflammatory properties of the compound. Administration led to a marked decrease in paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .

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